molecular formula C13H16N2 B8798374 3-(Piperidin-1-yl)-1h-indole

3-(Piperidin-1-yl)-1h-indole

Cat. No. B8798374
M. Wt: 200.28 g/mol
InChI Key: DSKKWRMQFREVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)-1h-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-1-yl)-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-yl)-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-piperidin-1-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2

InChI Key

DSKKWRMQFREVAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a method similar to 3-morpholin-4-yl-1H-indole using 3-Piperidin-1-yl-1-triisopropylsilanyl-1H-indole (0.30 g, 0.84 mmol) and 1N solution of tetrabutylammonium fluoride (1.30 mL). Purify by flash chromatography using 20 to 50% of EtOAc in hexanes to give the title compound (0.12 g 71%). MS (ES) 201.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

Add nBu4NF (1.0M in THF, 3.2 mL, 3.2 mmol) to a solution of 3-piperidin-1-yl-1-triisopropylsilanyl-1H-indole (835 mg, 2.34 mmol) in THF (10 mL). Stir the red solution at RT for 1 h, then dilute with EtOAc (40 mL) and wash with satd NaHCO3 (20 mL). Dry, filter, and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 40% EtOAc/hexanes. Obtain the title compound (347 mg, 74%) as a grey solid. MS (ES+) 201.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.65 (d, 1H, J=8.1), 7.59 (br s, 1H), 7.29 (d, 1H, J=8.4), 7.16 (t, 1H, J=7.5), 7.06 (t, 1H, J=7.9), 6.70 (s, 1H), 3.03 (m, 4H), 1.80 (m, 4H), 1.59 (m, 2H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
3-piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
835 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
74%

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